tert-Butyl (3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamate
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Overview
Description
tert-Butyl (3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an imidazole ring, a trifluoromethyl group, and a carbamate ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between glyoxal, ammonia, and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Carbamate Ester: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring.
Reduction: Reduction reactions can occur at the carbamate ester, converting it to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carbamate ester results in the formation of an amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is a common motif in biological systems.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate ester can undergo hydrolysis, releasing the active compound within the target cells.
Comparison with Similar Compounds
Similar Compounds
- [3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, methyl ester
- [3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, ethyl ester
- [3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, propyl ester
Uniqueness
The uniqueness of tert-Butyl (3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamate lies in its combination of functional groups. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazole ring provides potential biological activity. The carbamate ester allows for controlled release of the active compound, making it a valuable intermediate in various applications.
Properties
IUPAC Name |
tert-butyl N-[3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c1-10-8-20-9-22(10)13-6-11(16(17,18)19)5-12(7-13)21-14(23)24-15(2,3)4/h5-9H,1-4H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINZSMKLZYWFTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114818 |
Source
|
Record name | Carbamic acid, [3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401114818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641571-19-9 |
Source
|
Record name | Carbamic acid, [3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=641571-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401114818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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